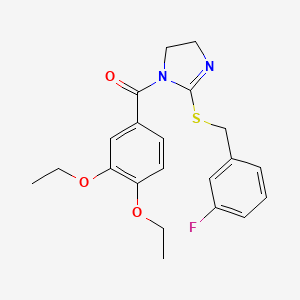

(3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Historical Development of Dihydroimidazole Chemistry

The exploration of imidazole derivatives began in the mid-19th century with Heinrich Debus’s seminal 1858 synthesis of imidazole via the condensation of glyoxal, formaldehyde, and ammonia. This method, though low-yielding, established the scaffold for subsequent heterocyclic innovations. By the 20th century, modifications such as the microwave-assisted synthesis of 2,4,5-triphenylimidazole (“lophine”) demonstrated the adaptability of imidazole chemistry to emerging technologies.

The development of dihydroimidazoles—partially saturated analogs with a 4,5-dihydro structure—marked a pivotal shift toward enhanced stability and tunable reactivity. Early work on 4,5-dihydroimidazoles focused on their synthesis via condensation reactions, such as the formation of 2-alkenyl derivatives from 2-methyl precursors. For example, the retro-aldol reaction of 1-benzyl-2-(2-hydroxypentyl)-4,5-dihydroimidazole regenerated the parent dihydroimidazoline under reduced pressure, illustrating the reversibility of certain synthetic pathways. These studies laid the groundwork for modern strategies that leverage dihydroimidazoles as intermediates in complex molecule assembly.

Recent advances, such as microchannel reactor-based synthesis, have revolutionized dihydroimidazole production. A 2022 patent disclosed a method using α,β-unsaturated esters, aniline derivatives, and paraformaldehyde in tetrahydrofuran, achieving rapid reaction times (20 minutes) and high yields (up to 93%). This approach contrasts sharply with traditional reflux methods, underscoring the field’s progression toward green and efficient methodologies.

Significance of Thioether-Substituted Imidazole Derivatives

Thioether functionalities, characterized by a sulfur atom bridging two alkyl/aryl groups, confer distinct physicochemical and pharmacological properties to imidazole derivatives. The incorporation of a (3-fluorobenzyl)thio group in the target compound enhances lipophilicity and potential membrane permeability, critical for bioavailability. This modification aligns with broader trends in medicinal chemistry, where thioether-containing imidazoles exhibit diverse biological activities, including antifungal and antihypertensive effects.

The electronic effects of thioether groups also modulate receptor interactions. For instance, in antifungal azoles, sulfur-containing side chains improve binding to cytochrome P450 enzymes by coordinating with heme iron. Similarly, the 2-((3-fluorobenzyl)thio) moiety in the subject compound may influence its affinity for biological targets through steric and electronic interactions, a hypothesis supported by studies on structurally related imidazoline derivatives.

Research Context of Diethoxyphenyl-Functionalized Heterocycles

The 3,4-diethoxyphenyl group exemplifies the strategic use of electron-rich aromatic systems to enhance molecular interactions. Ethoxy substituents donate electron density via resonance, stabilizing positive charges in intermediates and potentially improving binding to electron-deficient biological targets. This motif appears in natural products and synthetic analogs, where diaryl ethers contribute to antioxidant and anti-inflammatory activities.

In the context of imidazole derivatives, diethoxyphenyl-functionalized compounds have been explored for their pharmacokinetic profiles. For example, ethoxy groups in histamine analogs prolong metabolic stability by resisting oxidative degradation. Applied to the current compound, the 3,4-diethoxyphenyl moiety may synergize with the thioether and dihydroimidazole components to optimize target engagement and metabolic resistance, though empirical validation remains pending.

Current Research Landscape and Knowledge Gaps

Contemporary research on imidazole-derived heterocycles emphasizes three trends: (1) green synthetic methods, such as microreactor technology; (2) computational modeling to predict substitution effects; and (3) multi-target drug design combining imidazole scaffolds with bioactive fragments. Despite these advances, critical gaps persist. The synergistic effects of combining thioether, dihydroimidazole, and diethoxyphenyl groups in a single molecule remain underexplored, particularly regarding conformational dynamics and metabolic pathways. Additionally, while modern syntheses achieve high efficiency, scalability and cost-effectiveness for industrial applications require further optimization.

Table 1: Evolution of Dihydroimidazole Synthesis Methods

Future studies should prioritize structure-activity relationship (SAR) analyses of multi-substituted imidazoles and the development of environmentally benign catalysts to replace traditional metal-based systems.

Properties

IUPAC Name |

(3,4-diethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3S/c1-3-26-18-9-8-16(13-19(18)27-4-2)20(25)24-11-10-23-21(24)28-14-15-6-5-7-17(22)12-15/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGKUDFWYTOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Imidazoles

are a class of organic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms. They are key components to functional molecules that are used in a variety of everyday applications. The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole.

Benzofurans

are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds.

Biological Activity

The compound (3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , identified by its CAS number 863457-83-4 , belongs to a class of imidazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 454.5 g/mol. The structure features a diethoxyphenyl group and a thioether linkage to a fluorobenzyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 12.5 | |

| Compound B | MCF7 (Breast) | 15.0 | |

| Compound C | HCT116 (Colon) | 10.0 |

In vitro studies indicate that the target compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest, particularly in the G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar imidazole derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes findings from various studies:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound D | S. aureus | 25 | |

| Compound E | E. coli | 30 | |

| Compound F | Pseudomonas aeruginosa | 20 |

These results suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with their structural features. Modifications in substituents can significantly alter potency. For example:

- Fluorine Substitution: The presence of fluorine in the benzyl group enhances lipophilicity, potentially improving cellular uptake.

- Thioether Linkage: This moiety may contribute to increased binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms.

Case Studies

A notable study involved synthesizing several imidazole derivatives and evaluating their anticancer activity against a panel of human cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound exhibited IC50 values ranging from 10 to 20 µM across different lines, suggesting promising therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Analog 1 : (4-Ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Key Differences :

- Substituent Position : The phenyl group in Analog 1 has a single para-ethoxy group vs. the meta,para-diethoxy in the target compound.

- Fluorobenzyl Orientation : Analog 1 has a para-fluorobenzylthio group, whereas the target compound has a meta-fluorobenzylthio group.

- Implications :

- The diethoxy groups in the target compound may enhance solubility but increase metabolic susceptibility compared to Analog 1.

- The meta-fluorine position in the target compound could introduce steric or electronic effects distinct from the para-orientation, altering binding interactions in biological systems .

Analog 2 : 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Key Differences :

- Core Structure : Fully aromatic imidazole vs. 4,5-dihydroimidazole in the target compound.

- Substituents : Methyl groups at positions 4 and 5 and a methoxyphenyl group vs. diethoxy and fluorobenzylthio groups.

- The methanone and thioether groups in the target compound offer distinct electronic profiles compared to the methyl and methoxy substituents in Analog 2 .

Functional Group Comparisons

Thioether vs. Sulfonyl Groups

- Target Compound : Contains a thioether (-S-) linkage, which is less electron-withdrawing than sulfonyl (-SO₂-) groups.

Table 1: Comparative Properties

Q & A

Q. What are the established synthetic routes for preparing (3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and what are the critical reaction conditions?

- Methodological Answer : The synthesis involves multi-step reactions:

Thiol Intermediate Preparation : React 3-fluorobenzyl chloride with sodium hydrosulfide under basic conditions to form 3-fluorobenzyl thiol .

Imidazole Ring Formation : Cyclize thiourea derivatives with cyclohexanone or similar ketones under acidic conditions to generate the dihydroimidazole core .

Coupling Reactions : Use a palladium-catalyzed cross-coupling or nucleophilic substitution to attach the 3,4-diethoxyphenyl methanone group to the thioether-functionalized imidazole .

Key Conditions : Optimize solvent polarity (e.g., DMF for nucleophilic substitutions), temperature (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for couplings). Purity is enhanced via column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydroimidazole ring protons at δ 3.2–4.0 ppm) and substituent integration (e.g., diethoxy groups at δ 1.3–1.5 ppm for CH₃) .

- HRMS : Validates molecular weight (expected ~430–440 g/mol) and isotopic patterns for sulfur/fluorine .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though crystallization may require slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents (e.g., diethoxy vs. methoxy, fluorobenzyl position) on biological activity?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations (e.g., 3,4-dimethoxyphenyl, 4-fluorobenzyl) and compare activities in assays (e.g., enzyme inhibition).

- Pharmacological Profiling : Test analogs against targets like kinases or GPCRs using fluorescence polarization or radioligand binding assays. For example, fluorinated benzyl groups enhance lipophilicity and target binding .

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Re-test the compound under controlled conditions (pH, temperature, buffer composition) to isolate variables.

- Impurity Profiling : Analyze batch purity via HPLC-MS; trace impurities (e.g., unreacted thiols) may skew results .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers with poor methodological rigor .

Q. How can enzymatic interactions (e.g., inhibition of cytochrome P450 isoforms) be mechanistically investigated for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC₅₀ .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes with CYP active sites, focusing on hydrogen bonds with imidazole nitrogen or π-stacking with fluorophenyl groups .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at diethoxy groups) .

Key Research Gaps and Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times for imidazole ring formation .

- In Vivo Profiling : Conduct pharmacokinetic studies in rodent models to assess oral bioavailability, leveraging the diethoxy group’s potential for enhanced absorption .

- Toxicity Screening : Use zebrafish embryos or 3D liver spheroids to evaluate hepatotoxicity, given structural similarities to known CYP inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.